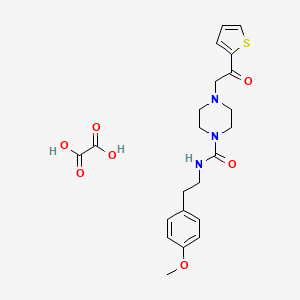![molecular formula C22H22N4 B2746686 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877776-97-1](/img/structure/B2746686.png)
2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as DPP7, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPP7 is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A scalable approach to diaminopyrazoles using flow chemistry was reported, showcasing the combination of microwave and continuous flow chemistry for the convenient preparation of aminopyrazoles from commercial aryl halides. This method yielded good to excellent results and was extended toward the complete flow synthesis of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine, demonstrating the compound's synthetic accessibility (Wilson et al., 2012).
Biological and Therapeutic Potential
- The compound's derivatives have been investigated for their potential as selective human A3 adenosine receptor antagonists. Specifically, 2-arylpyrazolo[4,3-d]pyrimidin-7-amino derivatives were designed, showing low nanomolar affinity and high selectivity toward this receptor. These compounds were effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity, highlighting their therapeutic potential in neuroprotection (Squarcialupi et al., 2013).
Radiosynthesis for Imaging
- Radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilized a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrating the compound's utility in developing imaging agents for neuroinflammation and neurodegeneration research. This work highlights the compound's versatility in chemical modification for biomedical imaging applications (Dollé et al., 2008).
Anticancer Activity
- New pyrazolo[3,4-d]pyrimidin-4-one derivatives showed significant anticancer activity against the MCF-7 human breast adenocarcinoma cell line, demonstrating the compound's relevance in cancer research and potential as a therapeutic agent. This study underscores the importance of chemical derivatives of 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in developing novel anticancer drugs (Abdellatif et al., 2014).
Propriétés
IUPAC Name |
2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-16-15-20(23-14-13-18-9-5-3-6-10-18)26-22(24-16)21(17(2)25-26)19-11-7-4-8-12-19/h3-12,15,23H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEPNTVSCUCOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2746606.png)





![N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2746615.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2746618.png)
![2-Cyclopropyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2746624.png)

![N-(2-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2746626.png)